molecular formula C12H11N5 B15224004 4-(1H-Imidazol-1-yl)quinoline-2,8-diamine

4-(1H-Imidazol-1-yl)quinoline-2,8-diamine

Cat. No.: B15224004
M. Wt: 225.25 g/mol
InChI Key: YZOXDSIGJNAGQP-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)quinoline-2,8-diamine is a heterocyclic compound that features both imidazole and quinoline moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)quinoline-2,8-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,8-diaminoquinoline with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)quinoline-2,8-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted imidazole and quinoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

4-(1H-Imidazol-1-yl)quinoline-2,8-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of dyes and pigments due to its stable structure and color properties.

Mechanism of Action

The mechanism by which 4-(1H-Imidazol-1-yl)quinoline-2,8-diamine exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties may involve the disruption of DNA synthesis and repair pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • Imidazo[1,5-a]quinoxalines
  • Imidazo[1,2-a]quinoxalines

Uniqueness

4-(1H-Imidazol-1-yl)quinoline-2,8-diamine is unique due to its dual imidazole and quinoline structure, which imparts a combination of properties from both moieties. This makes it particularly versatile in various applications, from medicinal chemistry to industrial uses.

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

4-imidazol-1-ylquinoline-2,8-diamine

InChI

InChI=1S/C12H11N5/c13-9-3-1-2-8-10(17-5-4-15-7-17)6-11(14)16-12(8)9/h1-7H,13H2,(H2,14,16)

InChI Key

YZOXDSIGJNAGQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N=C(C=C2N3C=CN=C3)N

Origin of Product

United States

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